N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a benzyl group substituted with a 4-methylpiperidin-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be advantageous due to its efficiency and reduced reaction times. Additionally, the incorporation of molecular sieves and dry solvents like toluene can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on CDK2.
Uniqueness
N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N6O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[[4-(4-methylpiperidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H22N6O/c1-14-7-11-24(12-8-14)16-5-3-15(4-6-16)13-21-18(26)17-22-19-20-9-2-10-25(19)23-17/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,21,26) |
InChI Key |
QUGHOSITOLUICU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.